molecular formula C19H26N2O5S B185821 benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 17445-57-7

benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate

Cat. No. B185821
CAS RN: 17445-57-7
M. Wt: 394.5 g/mol
InChI Key: DLPVKQNXLTYXOG-HOTGVXAUSA-N
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Description

Benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate involves the inhibition of enzymes, including cholinesterases and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases and acetylcholinesterase, which are enzymes involved in the degradation of acetylcholine. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate is its potential as an inhibitor of enzymes, including cholinesterases and acetylcholinesterase. It has also shown potential as an anti-cancer agent. However, one limitation is the lack of studies on its toxicity and safety.

Future Directions

For research on benzyl (benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate include further studies on its potential as an inhibitor of enzymes, including cholinesterases and acetylcholinesterase. Studies on its potential as an anti-cancer agent should also be continued. Moreover, studies on its toxicity and safety should be conducted to determine its suitability for use in drug development.

Synthesis Methods

The synthesis of benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate involves the reaction between benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[(1S)-1-carbamoyl-3-methylsulfanyl-propyl]pyrrolidine-1-carboxylate and methoxycarbonyl chloride in the presence of a base. The reaction yields benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate.

Scientific Research Applications

Benzyl (benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate has various applications in scientific research, including drug discovery, medicinal chemistry, and biochemistry. It has been studied for its potential as an inhibitor of various enzymes, including cholinesterases and acetylcholinesterase. It has also been studied for its potential as an anti-cancer agent.

properties

CAS RN

17445-57-7

Product Name

benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate

Molecular Formula

C19H26N2O5S

Molecular Weight

394.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H26N2O5S/c1-25-18(23)15(10-12-27-2)20-17(22)16-9-6-11-21(16)19(24)26-13-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-13H2,1-2H3,(H,20,22)/t15-,16-/m0/s1

InChI Key

DLPVKQNXLTYXOG-HOTGVXAUSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

SMILES

COC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

synonyms

CARBOBENZYLOXY-L-PROLYL-L-METHIONINE METHYL ESTER

Origin of Product

United States

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